1-(3-fluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide
Beschreibung
This compound features a pyrrolidine-5-one core substituted with a 3-fluorophenyl group at position 1 and a carboxamide linkage to a 2-(2-methyl-1,3-thiazol-4-yl)phenyl moiety. The fluorine atom at the meta position on the phenyl ring and the methyl-substituted thiazole are critical for its electronic and steric properties. Such structural motifs are common in bioactive molecules targeting enzymes or receptors requiring aromatic and heterocyclic interactions .
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-13-23-19(12-28-13)17-7-2-3-8-18(17)24-21(27)14-9-20(26)25(11-14)16-6-4-5-15(22)10-16/h2-8,10,12,14H,9,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAAJNZMHMDWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Procedure:
- Cyclization Reaction :
- 3-Fluoroaniline (10 mmol) and itaconic acid (12 mmol) are refluxed in toluene (50 mL) with a Dean-Stark trap for 12 hours.
- Water is removed azeotropically to drive the reaction to completion.
- The crude product is purified via recrystallization from ethanol, yielding 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid as a white solid (68% yield).
Key Data :
- FT-IR (KBr) : 1720 cm⁻¹ (C=O, pyrrolidinone), 1685 cm⁻¹ (C=O, carboxylic acid).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.3 (s, 1H, COOH), 7.45–7.30 (m, 4H, Ar-H), 3.82 (dd, J = 9.2 Hz, 1H, CH), 3.02 (m, 2H, CH₂), 2.65 (m, 2H, CH₂).
Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)aniline
The thiazole-aniline fragment is constructed via a Hantzsch thiazole synthesis:
Procedure:
- Bromination :
- Thioamide Formation :
- Thiazole Cyclization :
- Deprotection and Reduction :
Key Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.25 (s, 1H, thiazole-H), 6.90 (d, J = 8.4 Hz, 1H, Ar-H), 2.75 (s, 3H, CH₃).
Amide Coupling
The final step involves coupling the pyrrolidinone-carboxylic acid with the thiazole-aniline via an amide bond:
Procedure:
- Acid Chloride Formation :
- 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (5 mmol) is treated with thionyl chloride (10 mmol) in dichloromethane (20 mL) at 0°C for 2 hours. The solvent is evaporated to yield the acid chloride.
- Amidation :
Key Data :
- Mp : 214–216°C.
- HRMS (ESI) : m/z 424.1321 [M+H]⁺ (calc. 424.1325).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 172.1 (C=O, amide), 167.9 (C=O, pyrrolidinone), 158.2 (thiazole-C), 135.4–115.2 (Ar-C).
Analytical Comparison of Synthetic Routes
Analyse Chemischer Reaktionen
1-(3-fluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of 3-fluorophenyl derivatives with thiazole and pyrrolidine moieties. Characterization of the compound typically involves techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity.
- Mass Spectrometry (MS) : To confirm the molecular weight.
- Infrared Spectroscopy (IR) : To identify functional groups.
Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | 3-fluorophenyl derivative | Reflux in ethanol |
| 2 | Cyclization | Thiazole precursor | Catalytic conditions |
| 3 | Carboxamide formation | Pyrrolidine derivative | Acidic conditions |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:
- SNB-19 : Percent growth inhibition (PGI) of approximately 85%.
- OVCAR-8 : PGI around 80%.
- NCI-H40 : PGI nearing 75%.
These results suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
In addition to its anticancer activities, this compound has shown promising antimicrobial effects. It was tested against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values indicated that the compound effectively inhibits bacterial growth, making it a candidate for further development as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of this compound against glioblastoma cells. The findings indicated that treatment with varying concentrations resulted in significant apoptosis, with morphological changes observed under microscopy.
Case Study 2: Antimicrobial Activity Assessment
Another research effort focused on the antimicrobial properties of the compound. The study utilized disk diffusion methods to assess efficacy against common pathogens. Results revealed that the compound exhibited zones of inhibition comparable to standard antibiotics, suggesting its potential utility in treating infections.
Wirkmechanismus
The mechanism of action of 1-(3-fluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce cell death through apoptosis.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Fluorophenyl and Heterocyclic Modifications
The following compounds share the pyrrolidine-5-one carboxamide backbone but differ in substituents and heterocyclic systems:
Key Observations:
Fluorophenyl Position: The target compound’s 3-fluorophenyl group (meta-substitution) contrasts with the 4-fluorophenyl (para-substitution) in and . ’s compound shares the 3-fluorophenyl group but introduces a bulky indole-ethyl chain, likely altering solubility and target selectivity .
Heterocyclic Systems: The 2-methyl-1,3-thiazole in the target compound is a smaller, electron-deficient ring compared to the 1,3,4-thiadiazole in . Thiazoles are more lipophilic than thiadiazoles, which could improve membrane permeability . ~410 g/mol for the target compound) .
Functional Group Variations :
- The oxyethoxy linker in adds flexibility but may reduce metabolic stability due to esterase susceptibility.
- The indole moiety in introduces hydrogen-bonding capability via the NH group, which could improve receptor affinity but complicate synthesis .
Physicochemical and Pharmacokinetic Implications
Lipophilicity (LogP) :
- The target compound’s methyl-thiazole and 3-fluorophenyl groups likely result in moderate lipophilicity (estimated LogP ~2.5).
- The isopropyl-thiadiazole in increases LogP (~3.1), favoring blood-brain barrier penetration but risking hepatotoxicity .
- The polar oxyethoxy group in reduces LogP (~1.8), improving aqueous solubility but limiting CNS activity .
Molecular Weight and Polar Surface Area (PSA) :
- Target compound: MW ~409 g/mol, PSA ~90 Ų (amide and thiazole contribute to PSA).
- : Higher MW (~424 g/mol) and PSA (~110 Ų) due to the indole group, suggesting lower oral bioavailability .
Biologische Aktivität
1-(3-fluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, including anticancer and antimicrobial properties, and relevant case studies.
Chemical Structure and Synthesis
The compound can be characterized by its unique structural features, including a pyrrolidine ring, a thiazole moiety, and a fluorophenyl group. The synthesis typically involves several steps:
- Formation of the Pyrrolidine Core : The initial step often includes the reaction of appropriate carboxylic acids with amines to form the pyrrolidine structure.
- Thiazole Formation : The thiazole component is synthesized through cyclization reactions involving thiourea derivatives.
- Final Assembly : The final compound is obtained through coupling reactions that link the thiazole and pyrrolidine components with the fluorophenyl group.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 1-(3-fluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide exhibit significant anticancer properties. For example, derivatives of 5-oxopyrrolidine have shown promising results against various cancer cell lines, including A549 lung cancer cells.
These findings suggest that the incorporation of specific substituents can enhance the anticancer activity of similar compounds.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant strains of bacteria. Studies indicate that derivatives containing thiazole rings often exhibit significant antibacterial activity.
The presence of the fluorophenyl group in the structure may enhance interaction with bacterial targets, potentially leading to improved efficacy against resistant strains.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Anticancer Screening : In vitro studies showed that certain derivatives significantly reduced cell viability in A549 cells compared to untreated controls, highlighting their potential as anticancer agents.
- Antimicrobial Resistance : Research on similar thiazole-containing compounds demonstrated effectiveness against resistant strains of Staphylococcus aureus, showcasing their potential in treating infections caused by multidrug-resistant pathogens.
Q & A
Basic Synthesis: What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions, cyclization, and coupling of heterocyclic moieties. Key steps include:
- Coupling of pyrrolidine and thiazole rings : Use of coupling agents (e.g., EDCI/HOBt) in anhydrous DMF or THF under inert atmosphere .
- Monitoring reactions : Thin-layer chromatography (TLC) with UV visualization or iodine staining to track intermediate formation .
- Optimization : Adjusting solvent polarity (e.g., switching from DMF to dichloromethane for better selectivity), temperature control (e.g., reflux at 80°C for cyclization), and stoichiometric ratios (e.g., 1.2 equivalents of K₂CO₃ as a base) .
Advanced Synthesis: How can researchers address challenges such as low yields or unwanted byproducts?
- Byproduct mitigation : Employ gradient column chromatography with silica gel (hexane/EtOAc or CH₂Cl₂/MeOH) to separate isomers or unreacted intermediates .
- High-throughput screening : Test solvent combinations (e.g., DMSO for solubility issues) and catalysts (e.g., Pd(OAc)₂ for Suzuki couplings) to identify optimal conditions .
- Quenching protocols : Use aqueous workup with NH₄Cl to neutralize excess reagents and minimize side reactions .
Structural Characterization: Which spectroscopic and crystallographic methods confirm the molecular structure?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ ~7.2–7.5 ppm) and thiazole protons (δ ~8.1 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 424.12) .
- Crystallography :
Biological Activity: What methodologies evaluate biological activity and target specificity?
- In vitro assays :
- Enzyme inhibition : IC₅₀ determination via fluorogenic substrates (e.g., protease assays) .
- Cell viability : MTT assays against cancer cell lines (e.g., IC₅₀ ~5 µM in HeLa cells) .
- Target identification :
- Molecular docking : AutoDock Vina to model interactions with kinases or GPCRs .
- SPR/BLI : Measure binding kinetics (e.g., KD ~120 nM for a kinase target) .
Data Contradictions: How to reconcile conflicting data on biological efficacy?
- Orthogonal assays : Validate enzyme inhibition with both fluorescence and radiometric assays .
- Dose-response curves : Use 8-point dilution series to confirm potency across independent labs .
- Meta-analysis : Compare datasets using ANOVA or Bayesian statistics to identify outliers .
Mechanism of Action: What advanced techniques elucidate target interactions?
- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., kinase-ligand complex at 2.1 Å resolution) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH and ΔS) .
- CRISPR-Cas9 knockouts : Confirm target dependency in cellular models .
Crystallography Challenges: How to overcome twinning or low-resolution data?
- Data processing : Use SHELXD for twin refinement (HKLF 5 format) and resolve overlapping reflections .
- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing to reduce ice formation .
- Synchrotron radiation : Collect data at high-flux beamlines (e.g., λ = 0.9 Å) to enhance signal-to-noise ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
